
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which has led to its increased interest in recent years.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi. This compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the cell wall synthesis of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating certain signaling pathways that lead to cell death. This compound has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis. Additionally, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its broad-spectrum activity against cancer cells, bacteria, and fungi. This compound has also been shown to have low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential use as a painkiller and anti-inflammatory agent. Furthermore, this compound may be used as a lead compound for the development of new drugs with improved activity and selectivity against cancer cells, bacteria, and fungi.
Métodos De Síntesis
The synthesis of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 2-chloro-5-ethoxybenzoic acid with propionyl chloride in the presence of triethylamine to form 2-chloro-5-ethoxyphenylpropionyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide in the presence of a base to form N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis method for this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antimicrobial properties. This compound has also been studied for its potential use as a painkiller and anti-inflammatory agent. Additionally, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of certain types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-3-16(21)20-9-7-12(8-10-20)17(22)19-15-11-13(23-4-2)5-6-14(15)18/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORUMFCOAQCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(2-chloro-5-ethoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

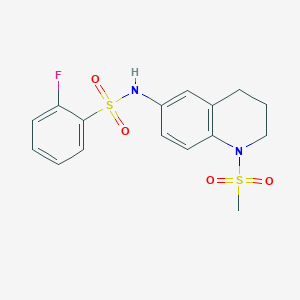
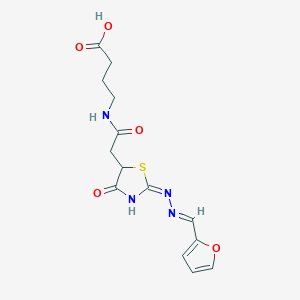

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B2845482.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)
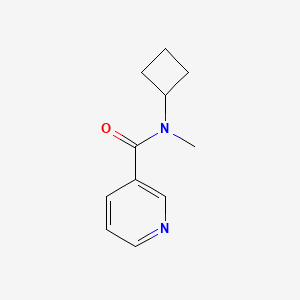
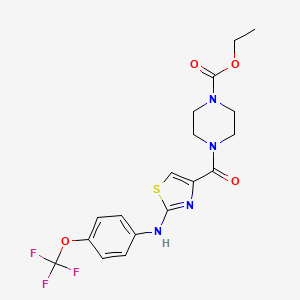
![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)
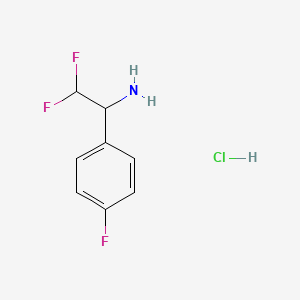
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)